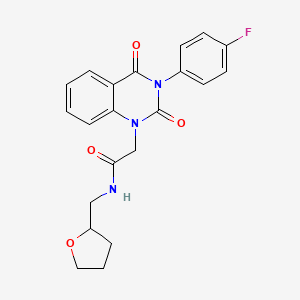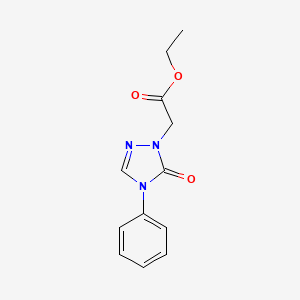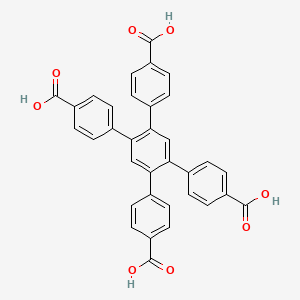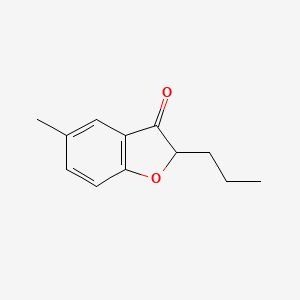
5-Methyl-2-propyl-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propyl-1-benzofuran-3-one is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives have been studied extensively. For example, benzofuran compounds undergo palladium-catalyzed cross-coupling reactions . Also, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Applications De Recherche Scientifique
Anticancer Research
Benzofuran derivatives, including 5-Methyl-2-propyl-1-benzofuran-3-one, have been studied for their potential anticancer properties. Research indicates that some benzofuran compounds exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored for their ability to serve as scaffolds for developing new anticancer agents with targeted therapy potentials and minimal side effects.
Antimicrobial Applications
The structural versatility of benzofuran derivatives lends them to applications in antimicrobial research. Substituted benzofurans have shown potent antibacterial and antiviral activities, which are valuable in the development of new therapeutic drugs for diseases like hepatitis C . The antimicrobial activity is often enhanced with specific substituents, such as halogens or hydroxyl groups, at certain positions on the benzofuran nucleus.
Environmental Applications
In the environmental sector, benzofuran derivatives are being evaluated for their antioxidative properties. These compounds could potentially be used to mitigate oxidative stress in various environmental contexts, although specific applications for 5-Methyl-2-propyl-1-benzofuran-3-one in this area require further exploration .
Agricultural Applications
While the direct applications of 5-Methyl-2-propyl-1-benzofuran-3-one in agriculture are not explicitly detailed, benzofuran compounds are widely distributed in higher plants and may play a role in plant defense mechanisms or growth regulation. Their biological activities could inspire the development of novel agrochemicals .
Cosmetic Applications
Benzofuran derivatives are explored for their potential use in cosmetic formulations due to their bioactive properties. While specific cosmetic applications for 5-Methyl-2-propyl-1-benzofuran-3-one are not well-documented, the compound’s natural occurrence and biological activities suggest possible uses in skincare products .
Food Industry Applications
The role of benzofuran derivatives in the food industry is not well-established. However, given their natural presence in various plants, there may be potential for these compounds to be used as natural flavoring agents or preservatives. Further research is needed to determine the suitability of 5-Methyl-2-propyl-1-benzofuran-3-one for such applications .
Electronic Applications
Benzofuran derivatives are not typically associated with electronic applications. However, their potential involvement in organic synthesis processes, such as the Suzuki–Miyaura coupling, could indirectly contribute to the production of electronic materials .
Material Science Applications
In material science, the synthesis of complex benzofuran compounds, including 5-Methyl-2-propyl-1-benzofuran-3-one, can lead to the development of novel materials with unique properties. These materials could find applications in various industries, ranging from pharmaceuticals to advanced manufacturing .
Safety and Hazards
Orientations Futures
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that 5-Methyl-2-propyl-1-benzofuran-3-one and similar compounds could have promising future applications in medicinal chemistry.
Mécanisme D'action
Target of Action
5-Methyl-2-propyl-1-benzofuran-3-one is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis
Mode of Action
The mode of action of benzofuran derivatives, including 5-Methyl-2-propyl-1-benzofuran-3-one, is diverse and depends on the specific derivative and its target. For example, some benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which can help in the treatment of inflammation . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For instance, some benzofuran derivatives have been shown to exhibit anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . .
Result of Action
The result of the action of benzofuran derivatives can be diverse, ranging from anti-inflammatory effects to anti-tumor activity . .
Propriétés
IUPAC Name |
5-methyl-2-propyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-11-12(13)9-7-8(2)5-6-10(9)14-11/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPJDSBXOAFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)C2=C(O1)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-propyl-1-benzofuran-3-one | |
CAS RN |
1195510-16-7 |
Source


|
| Record name | 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)
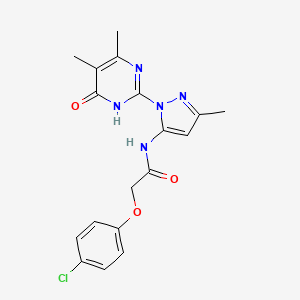
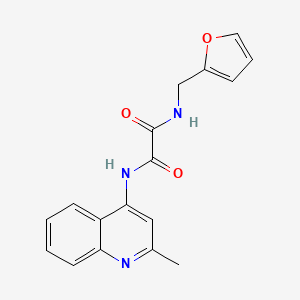

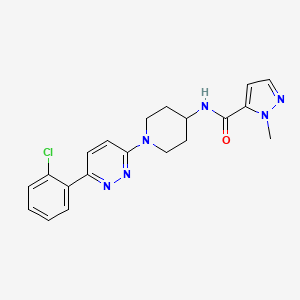
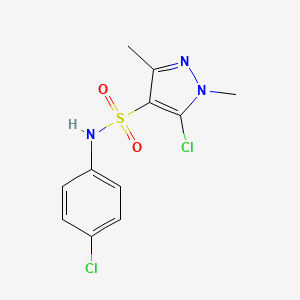
![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)
![N-(3,4-diethoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2947052.png)
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
